N-(pyridin-2-ylmethyl)-N'-(1,3-thiazol-2-yl)ethanediamide
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Overview
Description
N-(pyridin-2-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide is an organic compound that features both pyridine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide typically involves the reaction of pyridine-2-carboxaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then reacted with ethylenediamine to form the final product.
Industrial Production Methods
Industrial production of N-(pyridin-2-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The purity of the final product is typically ensured through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine and thiazole rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the pyridine or thiazole rings.
Scientific Research Applications
N-(pyridin-2-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. The pyridine and thiazole rings play a crucial role in these interactions, facilitating binding through hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide
- N-(pyridin-2-ylmethyl)-N’-(1,3-thiazol-2-yl)propanediamide
- N-(pyridin-2-ylmethyl)-N’-(1,3-thiazol-2-yl)butanediamide
Uniqueness
N-(pyridin-2-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide is unique due to its specific combination of pyridine and thiazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c16-9(10(17)15-11-13-5-6-18-11)14-7-8-3-1-2-4-12-8/h1-6H,7H2,(H,14,16)(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAZRXKKMKRSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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